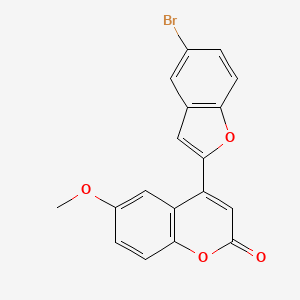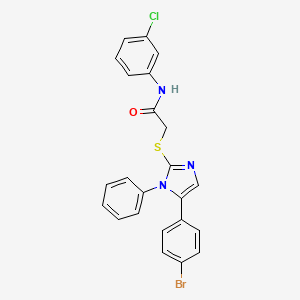![molecular formula C20H18ClN3O5S2 B2816088 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 931707-22-1](/img/no-structure.png)
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain several functional groups including a sulfonyl group, a pyrimidinone ring, a sulfanyl group, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, sulfanyl, and acetamide groups. For example, the sulfonyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could impact its solubility and the pyrimidinone ring could influence its stability .Applications De Recherche Scientifique
Structural Insights and Inhibitory Potential
Structural Characterization of Dihydropyrimidine Derivatives : A study described the structural characterization of dihydropyrimidine derivatives, revealing their crystallization in centrosymmetric space groups and L-shaped conformation. Molecular docking simulations assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, suggesting potential applications in designing inhibitors for this critical enzyme in cancer therapy and antimicrobial resistance (L. H. Al-Wahaibi et al., 2021).
Antitumor Activity of Thienopyrimidine Derivatives : Another study synthesized novel thienopyrimidine derivatives and evaluated their antitumor activity. The synthesized compounds displayed potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Anticancer Evaluation of Arylsulfonyl-oxazoles : Research into a series of arylsulfonyl-1,3-oxazoles highlighted their synthesis, characterization, and evaluation against cancer cell lines. Certain compounds demonstrated high activity against specific cancer subpanels, showcasing their potential as lead compounds for further anticancer studies (Volodymyr Zyabrev et al., 2022).
Chemical Reactivity and Biological Evaluation
- Synthesis and Biological Activity of Dihydropyrimidine Derivatives : The chemical reactivity of a particular dihydropyrimidine derivative was explored, leading to the synthesis of various compounds with potential biological activity. This study underscores the versatility of dihydropyrimidine frameworks in generating biologically active compounds (O. Farouk et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methylbenzoyl chloride with 2-mercapto-N-(4-methylphenyl)acetamide to form the intermediate, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine to yield the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-mercapto-N-(4-methylphenyl)acetamide", "3-chloro-4-methoxybenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with 2-mercapto-N-(4-methylphenyl)acetamide in the presence of a base such as triethylamine to form the intermediate 2-({4-methylphenyl}thio)-N-(4-methylphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylphenyl}thio)-N-(4-methylphenyl)acetamide.", "Step 3: The intermediate from step 2 is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as triethylamine to yield the final product, 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide." ] } | |
Numéro CAS |
931707-22-1 |
Formule moléculaire |
C20H18ClN3O5S2 |
Poids moléculaire |
479.95 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
IBPOZHGAJZFRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)


![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)


![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)
![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)

![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)